
3,5-Di-tert-butyltoluene
Overview
Description
3,5-Di-tert-butyltoluene: is an organic compound with the chemical formula C15H24 . It is a derivative of toluene, where two tert-butyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its stability and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Di-tert-butyltoluene is typically synthesized by the alkylation of toluene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + 2 (\text{CH}_3)_3\text{CCl} \rightarrow \text{C}_6\text{H}_3(\text{C}(\text{CH}_3)_3)_2\text{CH}_3 + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of tert-butyl peroxide as an oxidizing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Scientific Research Applications
Chemical Synthesis
Precursor in Organic Chemistry
3,5-Di-tert-butyltoluene serves as a crucial precursor in the synthesis of various organic compounds. Notably, it is utilized in the production of:
- 3,5-Di-tert-butylbenzyl bromide
- Di-tert-butylbenzoic acid
These derivatives are important for further chemical transformations and applications in material science and pharmaceuticals .
Chlorination Reactions
A significant application of this compound is its role in chlorination reactions. For instance, it can be chlorinated to produce 3,5-Di-tert-butyl-2,6-dichlorotoluene , which is an intermediate for synthesizing other valuable chemicals. A study demonstrated that using a Lewis acid catalyst during chlorination can enhance the yield of the desired product significantly .
Industrial Applications
Stabilizer and Intermediate
In the industrial sector, this compound functions as a stabilizer and intermediate in the production of polymers and other chemical products. Its stability under various conditions makes it suitable for use in formulations requiring high thermal stability and resistance to oxidation .
Data Tables
Reaction Type | Product | Yield (%) |
---|---|---|
Chlorination | 3,5-Di-tert-butyl-2,6-dichlorotoluene | >80 |
Bromomethylation | 3,5-Di-tert-butyl(bromomethyl)benzene | Not specified |
Formation of Benzoic Acid | Di-tert-butylbenzoic acid | Not specified |
Case Studies
- Chlorination Yield Improvement
-
Antioxidant Properties
- Research on derivatives of this compound has indicated potential antioxidant effects in biological systems. These findings suggest avenues for further exploration into its medicinal applications.
Mechanism of Action
The mechanism of action of 3,5-Di-tert-butyltoluene primarily involves its role as a stabilizer and intermediate in chemical reactions. The tert-butyl groups provide steric hindrance, which enhances the stability of the compound and its derivatives. This stability is crucial in preventing unwanted side reactions during synthesis .
Comparison with Similar Compounds
- 3,5-Di-tert-butylbenzaldehyde
- 3,5-Di-tert-butylbenzoic acid
- 3,5-Di-tert-butyl-4-hydroxytoluene
- 3,5-Di-tert-butylphenol
Comparison: 3,5-Di-tert-butyltoluene is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased steric hindrance and stability. Compared to its analogs like 3,5-Di-tert-butylbenzaldehyde and 3,5-Di-tert-butylbenzoic acid, it is less reactive and more stable under various conditions .
Biological Activity
3,5-Di-tert-butyltoluene (DTBT) is a compound belonging to the class of substituted toluenes, characterized by the presence of two tert-butyl groups at the 3 and 5 positions of the aromatic ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and materials science. This article explores the biological activity of DTBT, focusing on its antioxidant properties, potential toxicological effects, and relevant case studies.
This compound has the following chemical structure:
- Molecular Formula : C15H24
- Molecular Weight : 204.36 g/mol
- CAS Number : 15181-11-0
Antioxidant Properties
DTBT exhibits significant antioxidant activity, which is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress. This property is crucial in preventing cellular damage and has implications for various health conditions, including cancer and cardiovascular diseases.
Mechanism of Action :
- DTBT acts as a radical scavenger, effectively neutralizing reactive oxygen species (ROS).
- It can inhibit lipid peroxidation, thereby protecting cell membranes from oxidative damage.
Toxicological Profile
While DTBT shows beneficial antioxidant properties, it is essential to consider its toxicological profile. Research indicates that high concentrations of DTBT can lead to cytotoxic effects in certain cell lines.
Key Findings :
- In vitro studies have demonstrated that DTBT can induce apoptosis in cancer cell lines at elevated concentrations.
- The compound's safety profile needs further investigation to establish acceptable exposure levels in consumer products.
Study on Antioxidant Activity
A study published in ACS Publications investigated the redox reactions of DTBT derivatives and their antioxidant properties. The findings indicated that DTBT significantly reduced oxidative stress markers in treated cells compared to controls .
Toxicity Assessment
Research conducted by Sigma-Aldrich highlighted the potential toxic effects of DTBT when used in high concentrations. The study reported that while low doses exhibited antioxidant benefits, higher doses led to increased cell mortality in cultured human cells .
Data Tables
Property | Value |
---|---|
Molecular Formula | C15H24 |
Molecular Weight | 204.36 g/mol |
CAS Number | 15181-11-0 |
Antioxidant Activity | High |
Cytotoxicity Threshold | >100 µM (in vitro) |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3,5-Di-tert-butyltoluene critical for experimental design?
- Methodological Answer : Researchers must prioritize the following properties when designing experiments:
Q. How can researchers verify the purity of this compound in synthetic batches?
- Methodological Answer :
- Gas Chromatography (GC) : Use a non-polar column (e.g., DB-5) with flame ionization detection. Compare retention times to commercial standards (e.g., TCI, 98% purity) .
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic peaks (e.g., aromatic protons at δ 6.8–7.2 ppm, tert-butyl groups at δ 1.3–1.4 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 204.35 (M) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (risk code: 36/37/38) .
- Storage : Keep in sealed containers at room temperature, away from oxidizers .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can this compound be functionalized for applications in material science or medicinal chemistry?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Introduce halogens (e.g., bromine) at the para position using FeBr as a catalyst. Monitor reaction progress via TLC .
- Derivatization : Synthesize sulfonated derivatives for polymer applications by reacting with chlorosulfonic acid under controlled temperatures (0–5°C) .
- Biological Activity Screening : Test derivatives (e.g., dichloro or hydroxyl variants) for antimicrobial activity using microdilution assays against E. coli or S. aureus .
Q. How to resolve discrepancies in NMR data for this compound derivatives?
- Methodological Answer :
- Deuterated Solvents : Use CDCl to avoid solvent interference. For paramagnetic impurities, filter samples through alumina .
- Variable Temperature NMR : Identify dynamic processes (e.g., tert-butyl rotation) by acquiring spectra at −20°C to 50°C .
- Computational Validation : Compare experimental shifts with DFT-calculated values (software: Gaussian or ORCA) .
Q. What advanced analytical techniques characterize the environmental stability of this compound?
- Methodological Answer :
- Accelerated Degradation Studies : Expose samples to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
- Ecotoxicity Assessment : Use Daphnia magna bioassays to evaluate acute toxicity (48-h LC) .
- Soil Sorption Studies : Measure log K values using batch equilibrium methods with HPLC detection .
Q. Data Contradiction Analysis
Q. How to address conflicting reports on the thermal stability of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Perform under nitrogen vs. air to assess oxidative vs. thermal decomposition. Typical decomposition onset is ~200°C .
- Controlled Atmosphere Studies : Replicate experiments in inert (N) and oxidizing (O) conditions to identify degradation pathways .
- Cross-Validate Sources : Compare data from peer-reviewed journals vs. commercial SDS sheets, prioritizing studies with detailed experimental parameters .
Q. Experimental Design Considerations
Q. What strategies optimize the synthesis of this compound for high-yield research-scale production?
- Methodological Answer :
- Friedel-Crafts Alkylation : Use tert-butyl chloride with AlCl in toluene at 0°C. Quench with ice-water to improve yield (>75%) .
- Catalyst Optimization : Screen Lewis acids (e.g., FeCl vs. AlCl) to minimize side products (e.g., di- or tri-alkylated byproducts) .
- In Situ Monitoring : Employ IR spectroscopy to track tert-butyl group incorporation (C-H stretches at 2900 cm) .
Properties
IUPAC Name |
1,3-ditert-butyl-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7/h8-10H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXDSJRJFDWTNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164880 | |
Record name | 3,5-Bis(tert-butyl)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15181-11-0 | |
Record name | 3,5-Di-tert-butyltoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15181-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(tert-butyl)toluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015181110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Bis(tert-butyl)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-bis(tert-butyl)toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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